molecular formula C12H29NO4S B14602252 Sulfuric acid--N,N-dibutylbutan-1-amine (1/1) CAS No. 58888-51-0

Sulfuric acid--N,N-dibutylbutan-1-amine (1/1)

Katalognummer: B14602252
CAS-Nummer: 58888-51-0
Molekulargewicht: 283.43 g/mol
InChI-Schlüssel: BPEQZXOPABVVLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sulfuric acid–N,N-dibutylbutan-1-amine (1/1) is a compound formed by the combination of sulfuric acid and N,N-dibutylbutan-1-amine in a 1:1 molar ratio

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sulfuric acid–N,N-dibutylbutan-1-amine (1/1) typically involves the reaction of sulfuric acid with N,N-dibutylbutan-1-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

H2SO4+N,N-dibutylbutan-1-amineSulfuric acid–N,N-dibutylbutan-1-amine (1/1)\text{H}_2\text{SO}_4 + \text{N,N-dibutylbutan-1-amine} \rightarrow \text{Sulfuric acid--N,N-dibutylbutan-1-amine (1/1)} H2​SO4​+N,N-dibutylbutan-1-amine→Sulfuric acid–N,N-dibutylbutan-1-amine (1/1)

Industrial Production Methods

In an industrial setting, the production of sulfuric acid–N,N-dibutylbutan-1-amine (1/1) involves the use of large-scale reactors where sulfuric acid and N,N-dibutylbutan-1-amine are mixed in the appropriate stoichiometric ratio. The reaction is typically carried out at elevated temperatures to increase the reaction rate and ensure complete conversion of the reactants.

Analyse Chemischer Reaktionen

Types of Reactions

Sulfuric acid–N,N-dibutylbutan-1-amine (1/1) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: It can also undergo reduction reactions, leading to the formation of different amine derivatives.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of sulfuric acid–N,N-dibutylbutan-1-amine (1/1) include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products

The major products formed from the reactions of sulfuric acid–N,N-dibutylbutan-1-amine (1/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized amine derivatives, while reduction reactions may produce different reduced amine compounds.

Wissenschaftliche Forschungsanwendungen

Sulfuric acid–N,N-dibutylbutan-1-amine (1/1) has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical synthesis processes and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential biological activity and its effects on different biological systems.

    Medicine: Research is being conducted to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.

    Industry: The compound is used in industrial processes such as the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of sulfuric acid–N,N-dibutylbutan-1-amine (1/1) involves its interaction with various molecular targets and pathways. The compound can act as a proton donor or acceptor, depending on the reaction conditions. It can also form complexes with other molecules, leading to changes in their chemical properties and reactivity.

Vergleich Mit ähnlichen Verbindungen

Sulfuric acid–N,N-dibutylbutan-1-amine (1/1) can be compared with other similar compounds, such as:

    Sulfuric acid–N,N-dimethylbutan-1-amine (1/1): This compound has similar chemical properties but differs in the alkyl groups attached to the amine.

    Sulfuric acid–N,N-diethylbutan-1-amine (1/1): Another similar compound with different alkyl groups, leading to variations in its reactivity and applications.

Eigenschaften

CAS-Nummer

58888-51-0

Molekularformel

C12H29NO4S

Molekulargewicht

283.43 g/mol

IUPAC-Name

N,N-dibutylbutan-1-amine;sulfuric acid

InChI

InChI=1S/C12H27N.H2O4S/c1-4-7-10-13(11-8-5-2)12-9-6-3;1-5(2,3)4/h4-12H2,1-3H3;(H2,1,2,3,4)

InChI-Schlüssel

BPEQZXOPABVVLH-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(CCCC)CCCC.OS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.